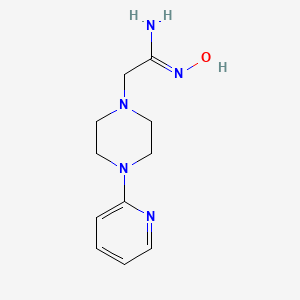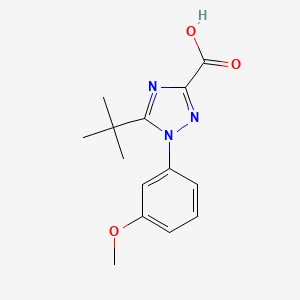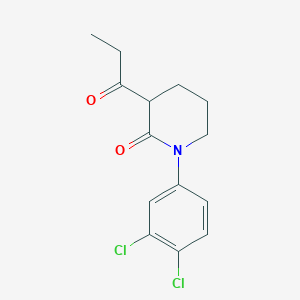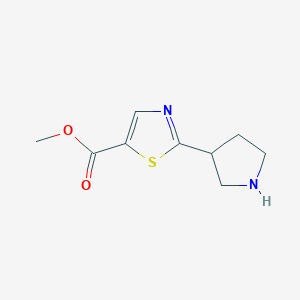
3-Fluoropyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropyridine-2-carbothioamide is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carbothioamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution of a halogenated pyridine derivative with a fluoride source. For example, 3-bromo-2-nitropyridine can react with a fluoride source in a solvent like dimethylformamide at room temperature to form 3-fluoropyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-temperature fluorination reactions. For instance, pyridine can be fluorinated using a complex of aluminum fluoride and copper fluoride at temperatures between 450-500°C .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoropyridine-2-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Cyclization Products: Cyclic compounds with potential biological activity.
Applications De Recherche Scientifique
3-Fluoropyridine-2-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Fluoropyridine-2-carbothioamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Fluoro-2-pyridinecarbonitrile: A compound with a nitrile group instead of a carbothioamide group, used in similar applications.
Uniqueness: 3-Fluoropyridine-2-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and industrial applications .
Propriétés
Numéro CAS |
1235475-02-1 |
|---|---|
Formule moléculaire |
C6H5FN2S |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-fluoropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H5FN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Clé InChI |
GNEPXIQDRZPPNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=S)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)

![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)







